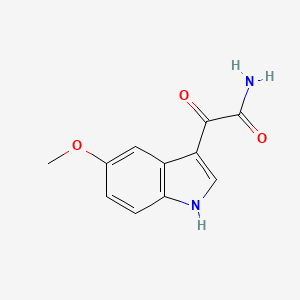

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide” belongs to the class of indole derivatives . Indole derivatives are a group of organic compounds that contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives can be complex and varies depending on the specific compound. Generally, it involves the formation of the indole ring, followed by various substitutions at different positions on the ring . The exact synthesis process for “this compound” is not available in the sources I found.Applications De Recherche Scientifique

Cannabinoid Receptor Type 2 Ligands : A study synthesized a series of indol-3-yl-oxoacetamides, showing that a fluorinated derivative is a potent and selective ligand for CB2 receptors, suggesting potential applications in pharmacology (Moldovan et al., 2017).

COX-2 Targeted Imaging Agents : Indomethacin derivatives, including a variant of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated as selective inhibitors of COX-2. These compounds have potential for in vivo imaging (Uddin et al., 2009).

Anti-proliferative Activity in Cancer Cell Lines : Novel derivatives of this compound have been synthesized and evaluated for their cytotoxicity in human cancer cell lines, including cervical, breast, and liver cancers. Certain compounds showed potent anti-proliferative activity, indicating potential applications in cancer research (Hu et al., 2016).

Antimicrobial Agents : A study synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which demonstrated promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Anticancer Potential : The synthesis and evaluation of indole–quinoline–oxadiazoles, including derivatives of this compound, have been conducted, showing significant anticancer potential in various cancer cell lines (Kamath et al., 2016).

Serotonin Receptor Modulators : Marine-inspired derivatives of this compound have been evaluated for their antidepressant and sedative activities, showing significant action as serotonin receptor modulators (Ibrahim et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is Ribosyldihydronicotinamide dehydrogenase [quinone] . This enzyme plays a crucial role in the biological system, participating in the redox reactions that are essential for energy production and cellular function.

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely that the compound influences pathways involving redox reactions . The downstream effects of these alterations would depend on the specific pathway and the role of the target enzyme within it.

Pharmacokinetics

It is suggested that the compound has a high probability of human intestinal absorption and blood-brain barrier penetration . These properties could impact the compound’s bioavailability and its ability to exert effects within the body.

Result of Action

Given its target and potential mode of action, it is plausible that the compound could influence cellular energy production and other processes dependent on redox reactions .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, such as this compound, possess various biological activities . These activities could potentially involve interactions with enzymes, proteins, and other biomolecules, but specific interactions of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide have not been reported in the literature.

Cellular Effects

Indole derivatives have been reported to possess diverse biological activities, suggesting that this compound could potentially influence cell function . These influences could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Future studies could investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBDWJMWMJTPQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660347 |

Source

|

| Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52055-22-8 |

Source

|

| Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the crystal structure information for N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide?

A1: The research abstract [] highlights that N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide molecules are linked together in the solid state through N—H⋯O hydrogen bonds. These interactions form layers within the crystal lattice. Understanding the spatial arrangement of molecules in the solid state is crucial for researchers investigating its physicochemical properties, such as solubility, stability, and potentially even its biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

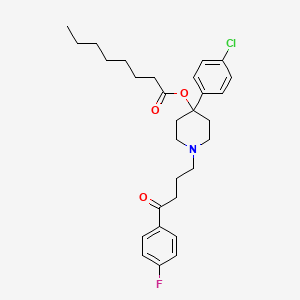

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)

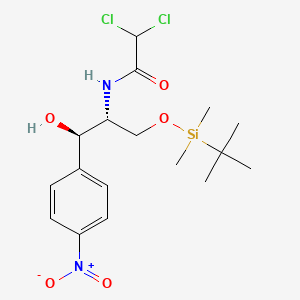

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)